molecular formula C15H13NO3 B3039432 2-(4-Nitrophenyl)-1-phenylpropan-1-one CAS No. 105590-46-3

2-(4-Nitrophenyl)-1-phenylpropan-1-one

Cat. No.: B3039432
CAS No.: 105590-46-3
M. Wt: 255.27 g/mol
InChI Key: SWNHASYIDZCGAT-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-1-phenylpropan-1-one is a propanone derivative featuring two aromatic rings: one substituted with a nitro group at the para position and another unsubstituted phenyl group.

Properties

IUPAC Name

2-(4-nitrophenyl)-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-11(15(17)13-5-3-2-4-6-13)12-7-9-14(10-8-12)16(18)19/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNHASYIDZCGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)-1-phenylpropan-1-one typically involves the condensation of 4-nitrobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Nitrophenyl)-1-phenylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Nitrophenyl)-1-phenylpropan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-1-phenylpropan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylpropanone structure may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Propanone Derivatives

The following compounds share the propanone backbone but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Substituents Key Features Biological Activity (if reported) References
2-(4-Nitrophenyl)-1-phenylpropan-1-one -NO₂ (para), -Ph Strong electron-withdrawing nitro group; planar aromatic systems. Not explicitly reported N/A
3-(4-Methoxyphenyl)-1-phenylpropan-1-one -OCH₃ (para), -Ph Electron-donating methoxy group; increased electron density on aryl ring. Not reported in evidence
3-(2-Chlorophenyl)-3-((4-nitrophenyl)amino)-1-phenylpropan-1-one -Cl (ortho), -NH-(4-NO₂Ph) Steric hindrance from ortho-Cl; nitro group enhances electrophilicity. Not reported in evidence
1-(4-Ethylphenyl)-2-methylpropan-1-one -C₂H₅ (para), -CH(CH₃)₂ Alkyl groups increase lipophilicity; potential for enhanced membrane permeation. No biological data provided

Key Observations :

  • Electron Effects : The nitro group in this compound reduces electron density compared to methoxy or alkyl substituents, affecting reactivity in nucleophilic additions or electrophilic substitutions .
Chalcone Derivatives (Propenone Analogs)

Chalcones, characterized by an α,β-unsaturated ketone system, exhibit extended conjugation compared to propanones:

Compound Name Structure Key Features References
(E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one Propenone backbone with trans-configuration Conjugated double bond enhances UV absorption; nitro group stabilizes charge distribution.

Comparison with Target Compound :

  • Reactivity: The α,β-unsaturated system in chalcones facilitates Michael additions or cyclization reactions, unlike saturated propanones .
  • Crystallography: Single-crystal X-ray data for the chalcone derivative () reveal a planar geometry with a mean C–C bond length of 0.002 Å, suggesting high structural rigidity compared to propanones .
Amino-Substituted Propanones

Replacing the nitro group with amino or alkylamino groups alters electronic and biological profiles:

Compound Name Substituents Key Features Biological Activity References
2-(Ethylamino)-1-phenylpropan-1-one (Ethcathinone) -NHCH₂CH₃ Basic amino group increases solubility in acidic conditions; psychoactive properties. Stimulant (reported in forensic analysis)
1-(4-(Trifluoromethyl)phenyl)propan-2-one -CF₃ (para) Strong electron-withdrawing effect; enhanced metabolic stability. Not reported

Key Observations :

  • Bioactivity: Ethcathinone’s amino group enables interactions with neurotransmitter transporters, contrasting with the nitro group’s lack of basicity in the target compound .
Antimicrobial Activity
  • 1,3,4-Thiadiazoles: Derivatives synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide showed activity against E. coli and C. albicans, with four compounds outperforming others .
  • Pyrrazole-Phenol Hybrids: Compound 5 (2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl]phenol) exhibited 43% fungicidal activity against Acinetobacter baumannii at 32 μg/mL .
Analytical Characterization
  • Spectroscopy: NMR, IR, and MS () are standard for confirming substituent patterns in propanone derivatives.
  • Crystallography : Single-crystal studies () provide precise structural data, critical for understanding reactivity and interactions.

Biological Activity

2-(4-Nitrophenyl)-1-phenylpropan-1-one, also known as 4-nitro-α-phenylacetophenone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C16H15NO3\text{C}_{16}\text{H}_{15}\text{N}\text{O}_3

This compound features a nitrophenyl group and a phenyl group attached to a propanone backbone, contributing to its reactivity and biological properties.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The compound's mechanism involves disrupting microtubule dynamics, thereby inducing apoptosis in cancer cells.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-710.5Tubulin destabilization
PC-312.3Induction of apoptosis

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Studies indicate that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL

The biological effects of this compound can be attributed to several mechanisms:

  • Microtubule Disruption : The compound binds to tubulin, leading to destabilization of microtubules which is crucial for cell division.
  • Apoptosis Induction : It triggers apoptotic pathways through the activation of caspases and the release of cytochrome c from mitochondria.
  • Inhibition of Enzymatic Activity : The nitro group may facilitate interactions with specific enzymes involved in cancer progression and microbial resistance.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl rings significantly affect the biological activity of the compound. For instance, substituents on the para position of the nitrophenyl group enhance anticancer activity, while variations on the phenyl ring alter its antimicrobial properties.

Table 3: Structure-Activity Relationship Findings

Substituent TypeEffect on Activity
Electron-withdrawingIncreased anticancer activity
Electron-donatingDecreased antimicrobial activity

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in significant tumor growth inhibition in xenograft models.
  • Antibacterial Efficacy : In a clinical setting, derivatives of this compound were tested against resistant strains of Staphylococcus aureus, showing promising results in reducing bacterial load.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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